molecular formula C17H23N5O4S B11111774 1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

Cat. No.: B11111774
M. Wt: 393.5 g/mol
InChI Key: DXAPNRSGYVRABW-UHFFFAOYSA-N
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Description

1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a dimethylsulfamoyl group and a 1,2,4-oxadiazole ring

Preparation Methods

The synthesis of 1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the dimethylsulfamoyl group. The 1,2,4-oxadiazole ring is then synthesized and attached to the piperidine ring through a series of condensation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .

Chemical Reactions Analysis

1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. .

Scientific Research Applications

1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.

Comparison with Similar Compounds

1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H23N5O4S

Molecular Weight

393.5 g/mol

IUPAC Name

1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H23N5O4S/c1-21(2)27(24,25)22-10-8-14(9-11-22)17(23)18-12-15-19-16(20-26-15)13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,18,23)

InChI Key

DXAPNRSGYVRABW-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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